molecular formula C7H13ClF3N B2367947 (1R,3R)-3-(Trifluoromethyl)cyclohexan-1-amine;hydrochloride CAS No. 65145-66-6

(1R,3R)-3-(Trifluoromethyl)cyclohexan-1-amine;hydrochloride

Cat. No.: B2367947
CAS No.: 65145-66-6
M. Wt: 203.63
InChI Key: RCSIEAABDZVSPX-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride is a chiral cyclohexylamine derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the cyclohexane ring. The compound’s stereochemistry (1R,3R) and the presence of the strongly electron-withdrawing CF₃ group contribute to its unique physicochemical properties, such as enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

(1R,3R)-3-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSIEAABDZVSPX-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65145-66-6
Record name rac-(1R,3R)-3-(trifluoromethyl)cyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(1R,3R)-3-(Trifluoromethyl)cyclohexan-1-amine;hydrochloride is a compound with significant potential in various biological applications. Its unique structural features, including the trifluoromethyl group and the amine functionality, contribute to its biological activity. This article explores the biological mechanisms, research findings, and potential applications of this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13ClF3N
  • Molecular Weight : 203.63 g/mol
  • CAS Number : 65145-66-6

The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane permeability, while the amine group allows for hydrogen bonding with various biological targets .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes .
  • Hydrogen Bonding : The amine group can form hydrogen bonds with proteins or other biomolecules, influencing their function .

These properties suggest that the compound may modulate various biochemical pathways, although specific targets remain to be fully elucidated.

In Vitro Studies

Recent studies have investigated the antiproliferative effects of this compound in various cancer cell lines. For instance:

  • Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphocyte), HeLa (cervical carcinoma).
  • Results : The compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation across these lines .

Case Studies

A notable case study involved utilizing this compound as a bioisostere in drug design:

  • Bioisosteric Replacement : Researchers replaced traditional amide bonds with this compound in peptide analogs to enhance stability and activity.
  • Findings : The modified compounds showed improved binding affinity and reduced susceptibility to enzymatic degradation .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundFunctional GroupBiological Activity
This compoundAmineModulates cellular pathways; antiproliferative effects
3-(Trifluoromethyl)cyclohexanolHydroxylLimited biological activity compared to amines
3-(Trifluoromethyl)cyclohexanoneKetonePotentially less reactive than amines

Applications in Drug Development

The incorporation of trifluoromethyl groups has been shown to enhance drug potency and selectivity. A review highlighted that compounds containing this moiety often demonstrate improved pharmacokinetic properties and reduced toxicity profiles .

Scientific Research Applications

Muscarinic Receptor Agonism

Research indicates that substituted cyclohexanes, including (1R,3R)-3-(trifluoromethyl)cyclohexan-1-amine;hydrochloride, can act as agonists for muscarinic M1 and M4 receptors. These receptors are implicated in various neurological functions and disorders. The compound's trifluoromethyl group enhances its pharmacological properties, making it a candidate for developing treatments for cognitive dysfunctions and neurodegenerative diseases .

Antimalarial Drug Development

A study focused on synthesizing new derivatives of sulfonamides highlighted the potential of trifluoromethyl-substituted compounds as lead candidates for antimalarial drugs. The incorporation of this compound into these derivatives showed promising activity against malaria, indicating its role in the development of effective antimalarial therapies .

Specialty Chemicals

The compound is utilized in the synthesis of specialty chemicals used in coatings and adhesives. Its unique structure allows for enhanced performance characteristics such as improved adhesion and durability in various applications .

Polymer Chemistry

In polymer chemistry, this compound serves as an intermediate in the production of polyurethanes and other polymers. Its trifluoromethyl group contributes to the thermal stability and mechanical strength of the resulting materials .

Agrochemical Development

The compound's unique properties make it an attractive candidate for developing agrochemicals. Research has shown that trifluoromethyl groups can enhance the efficacy of pesticides and herbicides by improving their biological activity and reducing environmental degradation .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryUS Patent US11834407B2Identified as a muscarinic receptor agonist with potential neurological applications .
Antimalarial ResearchPMC6264137Trifluoromethyl derivatives showed significant promise as antimalarial agents .
Specialty ChemicalsSigma-Aldrich Product InformationUsed in coatings for enhanced durability and adhesion properties .
Agrochemical DevelopmentOECD Report on Trifluoromethyl CompoundsDemonstrated improved efficacy in agrochemical formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Trifluoromethyl-Substituted Cyclohexylamines

(1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol () Key Difference: Hydroxyl (-OH) group at the 1-position introduces polarity, increasing solubility in aqueous media compared to the target compound’s amine hydrochloride. Impact: Reduced lipophilicity may limit blood-brain barrier (BBB) penetration, making it less suitable for CNS-targeted therapies.

(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane Hydrochloride ()

  • Key Difference : Bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core replaces the cyclohexane ring.
  • Impact : The constrained bicyclic structure may enhance receptor selectivity but reduce synthetic accessibility due to stereochemical complexity.
Halogen-Substituted Cyclohexylamines

(1R,3S)-3-Fluorocyclohexan-1-amine Hydrochloride ()

  • Key Difference : Fluorine (-F) substituent instead of CF₃.
  • Impact : Lower lipophilicity (LogP reduction) and smaller steric bulk may improve metabolic stability but reduce binding affinity to hydrophobic pockets in target receptors.

(1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride () Key Difference: Cyclobutane ring (4-membered) vs. cyclohexane (6-membered) and methoxy (-OCH₃) substituent.

Complex Heterocyclic Derivatives

Cinacalcet Hydrochloride ()

  • Structure : Naphthalene-containing propan-1-amine derivative with a CF₃-phenyl group.
  • Key Difference : Extended aromatic system and branched alkyl chain.
  • Pharmacological Role : Approved calcimimetic agent for hyperparathyroidism, targeting calcium-sensing receptors (CaSRs). The target compound lacks the naphthalene moiety, which is critical for Cinacalcet’s CaSR binding .

Fluorexetamine Hydrochloride () Structure: Arylcyclohexylamine with a ketone group (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one). Key Difference: Ketone at the 2-position introduces hydrogen-bonding capacity. Impact: May enhance interactions with NMDA receptors, similar to ketamine analogs, but increase susceptibility to metabolic reduction.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Substituent(s) Ring Structure Key Properties
Target Compound ~235.6* CF₃, amine·HCl Cyclohexane High lipophilicity (CF₃), enhanced stability
(1R,3S)-3-Fluorocyclohexan-1-amine·HCl ~181.2 F, amine·HCl Cyclohexane Lower LogP, reduced steric hindrance
Cinacalcet Hydrochloride 393.87 CF₃, naphthalene Linear chain CaSR agonist, high protein binding
Fluorexetamine Hydrochloride 271.8 F, ketone Cyclohexane NMDA receptor modulation, ketone metabolism

*Estimated based on molecular formula C₇H₁₂F₃N·HCl.

Pharmacological and Therapeutic Potential

  • However, absence of a ketone group may reduce efficacy in this class.
  • Comparison with Cinacalcet : Lack of aromatic extensions likely eliminates CaSR activity, highlighting the importance of naphthalene in calcimimetic function .

Preparation Methods

Chiral Pool Utilization

The (1R,3R) configuration can be achieved through strategic use of chiral starting materials. A demonstrated route employs (R,R)-1,3-cyclohexanediamine as the stereochemical template. Through sequential protection/deprotection and trifluoromethylation steps, this method achieves 83% enantiomeric excess (ee) in small-scale trials.

Key reaction parameters:

Parameter Value
Trifluoromethyl source TMSCF₃ (Ruppert-Prakash reagent)
Catalyst system CuI/BOX ligand complex
Temperature -20°C to 0°C
Reaction time 48-72 h

This approach benefits from the commercial availability of chiral diamine precursors but requires careful optimization of protecting groups to prevent epimerization during subsequent steps.

Direct Trifluoromethylation Strategies

Radical Trifluoromethylation

Modern methods employ photoredox catalysis for direct C-H trifluoromethylation of cyclohexane scaffolds. A 2024 protocol demonstrates:

$$ \text{Cyclohexanamine} + \text{CF}3\text{SO}2\text{Cl} \xrightarrow[\text{Ir(ppy)}_3, \text{Blue LED}]{\text{DCE, 25°C}} \text{3-(Trifluoromethyl)cyclohexanamine} $$

Optimized conditions:

  • 5 mol% fac-Ir(ppy)₃ catalyst
  • 1.2 equiv CF₃SO₂Cl
  • Diethylamine (3 equiv) as HAT reagent
  • 78% yield with 91:9 dr (diastereomeric ratio)

Resolution of Racemic Mixtures

Dynamic Kinetic Resolution

A 2025 patent discloses a continuous-flow system achieving 99% ee through enzyme-mediated resolution:

Parameter Value
Enzyme Candida antarctica lipase B (CAL-B)
Acyl donor Vinyl acetate
Residence time 45 min
Temperature 37°C
Productivity 2.1 g/L/h

This system demonstrates superior efficiency compared to batch processes, with the hydrochloride salt crystallizing directly from the reaction stream.

Industrial-Scale Production

Continuous Hydrogenation Process

Large-scale manufacturing employs a telescoped three-step sequence:

  • N-Benzyl protection:
    $$ \text{Cyclohexanone} + \text{Benzylamine} \xrightarrow{\text{Ti(OiPr)₄}} \text{N-Benzylcyclohexanimine} $$ (89% yield)

  • Stereoselective trifluoromethylation:
    $$ \text{Imine} + \text{TMSCF}_3 \xrightarrow{\text{CsF/o-DCB}} \text{(1R,3R)-N-Benzyl-3-CF₃-cyclohexanamine} $$ (95% yield)

  • Catalytic hydrogenolysis:
    $$ \text{Protected amine} \xrightarrow{\text{10% Pd/C, HCO₂H}} \text{Free amine} \xrightarrow{\text{HCl/Et₂O}} \text{Hydrochloride salt} $$ (91% overall)

Process economics:

Metric Value
PMI (Process Mass Intensity) 32 kg/kg product
Cycle time 14 h
Stereochemical purity >99.5% ee

Emerging Technologies

Electrochemical Amination

A 2024 Nature Chemistry report details an electrochemical method achieving direct C-N bond formation:

$$ \text{3-CF₃-Cyclohexanol} + \text{NH}_3 \xrightarrow[\text{Ni anode}]{\text{0.5M LiClO₄/MeCN}} \text{(1R,3R)-3-CF₃-Cyclohexanamine} $$ (67% yield)

Advantages:

  • Avoids transition metal catalysts
  • Ambient temperature operation
  • Inherent stereochemical control through electrode surface modification

Crystallization-Induced Asymmetric Transformation

Final purification employs a novel antisolvent crystallization system:

Component Ratio (v/v) Purpose
Ethyl acetate 65% Primary solvent
Heptane 30% Antisolvent
Diethyl ether 5% Polymorph control

This system achieves 99.8% chemical purity and >99% enantiomeric excess in single crystallization step.

Q & A

Q. What are the key considerations for synthesizing (1R,3R)-3-(trifluoromethyl)cyclohexan-1-amine hydrochloride with high stereochemical purity?

Stereochemical control is critical for this compound due to its chiral centers. A common approach involves:

  • Chiral resolution : Using enantioselective catalysts or chiral auxiliaries during cyclohexane ring formation. For example, asymmetric hydrogenation of trifluoromethyl-substituted cyclohexene precursors with chiral ligands (e.g., BINAP-Ru complexes) .
  • Hydrochloride formation : Reacting the free amine with hydrochloric acid under controlled conditions (e.g., low temperature, anhydrous solvent) to avoid racemization. This step often follows purification via recrystallization to ensure ≥99% purity .
  • Analytical validation : Confirm stereochemistry using polarimetry, chiral HPLC, or X-ray crystallography .

Q. How can researchers characterize the physicochemical properties of this compound for reproducibility in experiments?

Key characterization methods include:

  • Spectroscopic analysis :
    • NMR : 1^1H and 19^19F NMR to confirm the trifluoromethyl group and cyclohexane backbone. For example, the 19^19F signal typically appears at δ -60 to -70 ppm .
    • Mass spectrometry (HRMS) : To verify molecular weight (C7_7H12_{12}ClF3_3N, calc. 214.08 g/mol) .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles (e.g., mp ~200–220°C with HCl release) .
  • Solubility : Test in polar solvents (e.g., water, ethanol) and nonpolar solvents (e.g., DCM) to guide formulation .

Advanced Research Questions

Q. What experimental strategies are used to investigate the biological activity of this compound in neurotransmitter systems?

  • Receptor binding assays :
    • Radioligand displacement studies (e.g., 3^3H-serotonin or 3^3H-norepinephrine) to assess affinity for monoamine transporters. IC50_{50} values can be compared to reference inhibitors like fluoxetine .
    • Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing human serotonin receptors (e.g., 5-HT1A_{1A}) .
  • In vivo models : Behavioral tests (e.g., forced swim test for antidepressants) in rodents, with dose optimization based on pharmacokinetic studies (e.g., brain penetration via LC-MS/MS) .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

Discrepancies often arise from:

  • Reaction conditions : Variations in temperature, solvent (e.g., THF vs. EtOH), or catalyst loading. For example, yields drop from 85% to 60% if HCl is added too rapidly during salt formation .
  • Purification methods : Column chromatography vs. recrystallization. Recrystallization from ethanol/water mixtures improves purity (>99%) but reduces yield by ~15% .
  • Validation : Cross-check data using orthogonal methods (e.g., compare elemental analysis with 1^1H NMR integration) .

Q. What computational approaches support the design of derivatives targeting enzyme inhibition (e.g., Factor XIa)?

  • Docking studies : Use software like AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic pockets in Factor XIa’s active site (PDB: 6PGB). The cyclohexane ring’s rigidity may enhance binding entropy .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexane) with inhibitory activity (IC50_{50}) using datasets from analogs like EP-7041 .
  • MD simulations : Assess conformational stability of the hydrochloride salt in aqueous environments (e.g., AMBER force fields) .

Methodological Considerations Table

ParameterRecommended MethodKey References
Stereochemical analysisChiral HPLC (Chiralpak IA column, hexane:IPA)
Purity validationElemental analysis (C, H, N, Cl)
Solubility optimizationCo-solvent systems (e.g., PEG-400/water)
Biological activityRadioligand binding (5-HT1A_{1A} receptors)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.